molecular formula C7H7N3O B8776150 (1H-pyrazolo[3,4-c]pyridin-5-yl)methanol

(1H-pyrazolo[3,4-c]pyridin-5-yl)methanol

Cat. No. B8776150
M. Wt: 149.15 g/mol
InChI Key: YDFZXYSKLCVUPQ-UHFFFAOYSA-N
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Patent
US08198456B2

Procedure details

To a solution of 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, methyl ester (1.5 g, 8.5 mmol) in THF (350 mL) at 0° C. was added LAH (958 mg) in two portions. The reaction was stirred at 0° C. for 1.5 hr, and at rt for 1 hr. The reaction was quenched with con. NaOH at 0° C., and the solid was filtered off and washed with MeOH. The filtrate was concentrated. Purification by column afforded 1H-pyrazolo[3,4-c]pyridine-5-methanol (1.23 g, 96%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
958 mg
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[CH:6][N:7]=[C:8]([C:10](OC)=[O:11])[CH:9]=[C:4]2[CH:3]=[N:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH:1]1[C:5]2=[CH:6][N:7]=[C:8]([CH2:10][OH:11])[CH:9]=[C:4]2[CH:3]=[N:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N1N=CC=2C1=CN=C(C2)C(=O)OC
Name
Quantity
958 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with con
FILTRATION
Type
FILTRATION
Details
NaOH at 0° C., and the solid was filtered off
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1N=CC=2C1=CN=C(C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.